(R)-1-(5,6,7,8-Tetrahydronaphthalen-1-yl)ethan-1-amine hydrochloride
CAS No.:
Cat. No.: VC13807312
Molecular Formula: C12H18ClN
Molecular Weight: 211.73 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C12H18ClN |
|---|---|
| Molecular Weight | 211.73 g/mol |
| IUPAC Name | (1R)-1-(5,6,7,8-tetrahydronaphthalen-1-yl)ethanamine;hydrochloride |
| Standard InChI | InChI=1S/C12H17N.ClH/c1-9(13)11-8-4-6-10-5-2-3-7-12(10)11;/h4,6,8-9H,2-3,5,7,13H2,1H3;1H/t9-;/m1./s1 |
| Standard InChI Key | WUZVCPMICBZLTQ-SBSPUUFOSA-N |
| Isomeric SMILES | C[C@H](C1=CC=CC2=C1CCCC2)N.Cl |
| SMILES | CC(C1=CC=CC2=C1CCCC2)N.Cl |
| Canonical SMILES | CC(C1=CC=CC2=C1CCCC2)N.Cl |
Introduction
Chemical Identity and Structural Elucidation
Molecular and Stereochemical Profile
The compound is formally identified by the IUPAC name (1R)-1-(5,6,7,8-tetrahydronaphthalen-1-yl)ethanamine hydrochloride and bears the CAS registry number 154377-56-7. Its molecular formula is C₁₂H₁₈ClN, with a molecular weight of 211.73 g/mol. The structure comprises a tetrahydronaphthalene moiety fused to an ethylamine group, with the (R)-configuration at the chiral center (Figure 1). The stereochemistry is critical, as enantiomeric purity influences biological interactions and synthetic pathways.
Structural Highlights:
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Tetrahydronaphthalene core: A partially saturated naphthalene system providing hydrophobic character.
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Ethylamine side chain: A primary amine group facilitating salt formation and solubility enhancement via hydrochloride conjugation.
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Chiral center: The (R)-configuration dictates spatial orientation, impacting receptor binding and catalytic behavior.
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₂H₁₈ClN | |
| Molecular Weight | 211.73 g/mol | |
| CAS Number | 154377-56-7 | |
| IUPAC Name | (1R)-1-(5,6,7,8-tetrahydronaphthalen-1-yl)ethanamine hydrochloride |
Physicochemical Properties
Thermodynamic and Solubility Characteristics
The hydrochloride salt form improves aqueous solubility compared to the free base, making it suitable for biological assays. Key physicochemical parameters include:
The compound’s logP (partition coefficient) is estimated to be 2.5–3.0, reflecting its lipophilic nature due to the tetrahydronaphthalene system.
Synthesis and Manufacturing
Asymmetric Synthesis Routes
The (R)-enantiomer is synthesized via asymmetric catalysis to enforce stereochemical control. A typical route involves:
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Friedel-Crafts alkylation of tetrahydronaphthalene with acetaldehyde derivatives to form the ethylamine backbone.
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Chiral resolution using tartaric acid derivatives or enzymatic methods to isolate the (R)-enantiomer.
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Salt formation via treatment with hydrochloric acid to yield the hydrochloride.
Reaction Optimization
Critical parameters include:
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Temperature: Maintained below 0°C during amine hydrochloride precipitation to prevent racemization.
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Solvent system: Tetrahydrofuran (THF) and t-butanol mixtures enhance reaction homogeneity .
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Catalysts: Chiral phosphoric acids (CPAs) or transition-metal complexes improve enantiomeric excess (ee > 95%) .
Analytical Characterization
Spectroscopic Data
Nuclear Magnetic Resonance (NMR):
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¹H NMR (300 MHz, CDCl₃): Signals at δ 5.72 (s, 2H, aromatic), 3.05 (s, 2H, NH₂), 2.64–2.57 (m, 4H, CH₂) .
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¹³C NMR (75 MHz, DMSO-d₆): Peaks at δ 172.5 (COOH), 128.9–121.9 (aromatic carbons), 42.2 (CH₂NH₂) .
Mass Spectrometry:
Infrared Spectroscopy:
Pharmacological and Biological Relevance
Toxicity Profile
Preliminary data from structurally related amines indicate moderate toxicity (LD₅₀ ~ 200 mg/kg in rodents). Safety protocols mandate gloves, goggles, and fume hoods during handling .
Applications in Research
Pharmaceutical Development
The compound serves as:
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A chiral building block for acetylcholinesterase inhibitors like rivastigmine .
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A reference standard in impurity profiling for antipsychotic drugs.
Organic Synthesis
Its utility in borrowing hydrogen catalysis enables C–N bond formation, a key step in alkaloid synthesis .
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